BenchChemオンラインストアへようこそ!

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea

Medicinal Chemistry Regioisomer Differentiation Scaffold Design

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 1219903-12-4) is a heterocyclic urea derivative with molecular formula C13H10N4O2S and molecular weight 286.31 g/mol. The compound features a 5-phenyl-1,3,4-oxadiazole moiety connected via a urea bridge to a thiophen-2-yl group.

Molecular Formula C13H10N4O2S
Molecular Weight 286.31
CAS No. 1219903-12-4
Cat. No. B3013677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea
CAS1219903-12-4
Molecular FormulaC13H10N4O2S
Molecular Weight286.31
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)NC3=CC=CS3
InChIInChI=1S/C13H10N4O2S/c18-12(14-10-7-4-8-20-10)15-13-17-16-11(19-13)9-5-2-1-3-6-9/h1-8H,(H2,14,15,17,18)
InChIKeyQTXLDMMOTVFBRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 1219903-12-4) Requires Individual Evaluation Before Substitution


1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 1219903-12-4) is a heterocyclic urea derivative with molecular formula C13H10N4O2S and molecular weight 286.31 g/mol . The compound features a 5-phenyl-1,3,4-oxadiazole moiety connected via a urea bridge to a thiophen-2-yl group. This specific regioisomer places the phenyl substituent on the oxadiazole ring and the thiophene on the terminal urea nitrogen, distinguishing it from positional isomers where these groups are swapped [1]. The oxadiazole-thiophene-urea scaffold has attracted interest in medicinal chemistry for potential enzyme inhibition and antimicrobial applications [2], but compound-specific biological profiling data in the peer-reviewed literature remain extremely sparse.

Critical Caveat: Direct Comparator Data for 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea Are Missing — Class Analogy Cannot Replace Empirical Verification


Generic substitution among 1,3,4-oxadiazol-2-yl urea derivatives is not scientifically justifiable without compound-specific data. The Korean Nox inhibitor study [1] demonstrated that within a congeneric series of 24 1,3,4-oxadiazole-urea derivatives, Nox2/Nox4 inhibition rates varied dramatically from 60% to 93.67% depending solely on substituent electronic character (electron-withdrawing vs. electron-donating groups on the phenyl ring). This establishes that subtle structural perturbations in this scaffold produce large functional divergences. Critically, 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea was not among the compounds tested in that study. The thiophen-2-yl group introduces a sulfur heteroatom with distinct H-bond acceptor capacity, polarizability, and metabolic profile compared to the phenyl or substituted-phenyl analogs that dominate the existing literature [2]. Therefore, any procurement decision based on assumed equivalence to a phenyl analog represents an extrapolation with no direct empirical support.

Quantitative Differentiation Evidence for 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea: What Can (and Cannot) Be Claimed


Regioisomeric Identity: Oxadiazole-Phenyl / Urea-Thiophene Orientation Confers a Distinct Chemical Space Relative to the Swapped Isomer

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 1219903-12-4) carries the phenyl group on the oxadiazole C5 position and the thiophene on the terminal urea nitrogen. Its regioisomer, 1-Phenyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea (CAS 1286721-15-0), swaps these groups, placing thiophene on the oxadiazole and phenyl on the urea terminus. Despite sharing the identical molecular formula C13H10N4O2S and molecular weight 286.31 g/mol, these two compounds are chemically distinct entities . No published head-to-head biological comparison between them exists. However, in the related Nox inhibitor series, the position of aromatic substituents on the oxadiazole vs. urea moieties was a critical determinant of activity, with the lead compound 7a (1-phenyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)urea) showing a specific scaffold topology required for potency [1].

Medicinal Chemistry Regioisomer Differentiation Scaffold Design

Thiophene vs. Phenyl on Urea Nitrogen: Predicted Physicochemical and Binding Divergence Supported by Class-Level Electronic Analysis

Replacing the phenyl group on the urea nitrogen (as in compound 7a of the Nox series) with a thiophen-2-yl group introduces a sulfur atom that alters hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility. Thiophene is more π-electron-rich than phenyl and can participate in S···H, S···π, and S···O non-covalent interactions not available to carbocyclic aryl rings [1]. In the 1,3,4-oxadiazole-thiophene antimicrobial series reported by Desai et al. (2014), the presence and position of the thiophene moiety significantly modulated activity against both Gram-positive and Gram-negative strains, with some thiophene-containing analogs showing 2- to 4-fold potency differences over phenyl counterparts [2]. However, the specific compound CAS 1219903-12-4 was not among those synthesized and tested, so this evidence remains class-level and cannot be directly extrapolated.

Drug Design Physicochemical Properties Heterocycle SAR

Nox2/Nox4 Inhibitory Potential: Scaffold Validated but Target Compound Untested — A Cautionary Data Gap

The 1,3,4-oxadiazole-urea scaffold has been validated as a Nox inhibitory chemotype. In the Korean thesis study [1], 24 derivatives were synthesized and screened against Nox2 and Nox4. Compounds with electron-withdrawing groups on the left phenyl ring (7b-7m) achieved 80-90% inhibition, while those with electron-donating groups (7n-7q) achieved 60-70% inhibition. The most potent compound, 7b (meta-fluorobenzyl derivative), showed 93.67% and 92.92% inhibition against Nox2 and Nox4 respectively. 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea was not part of this screening set. Its thiophene substituent presents an electron-rich heterocycle that cannot be simply categorized as either electron-withdrawing or electron-donating in the same manner as the substituted phenyl series, making activity prediction unreliable.

NADPH Oxidase Inhibition Nox2 Nox4 Oxidative Stress

Evidence-Backed Application Scenarios for 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 1219903-12-4)


Regioisomer-Specific Chemical Probe for Oxadiazole-Urea SAR Studies

Given the existence of a regioisomeric counterpart (CAS 1286721-15-0) with the phenyl and thiophene groups swapped, CAS 1219903-12-4 serves as a matched-pair tool compound for probing the positional effects of heteroaryl substitution on the oxadiazole-urea scaffold. Procuring both regioisomers and testing them in parallel under identical assay conditions would directly quantify the contribution of regioisomeric topology to target binding, selectivity, and pharmacokinetic behavior — a study that the current literature has not performed [1].

Expansion of Nox Inhibitor Chemical Space via Thiophene Introduction

The validated Nox2/Nox4 inhibitory activity of the 1,3,4-oxadiazol-2-yl urea scaffold [1] establishes a rationale for exploring structurally divergent analogs. Introducing a thiophen-2-yl group on the urea terminus (as in CAS 1219903-12-4) probes whether sulfur-mediated interactions can enhance potency beyond the 93.67% inhibition ceiling observed with the meta-fluorobenzyl analog (compound 7b). This compound represents an unexplored vector in Nox inhibitor optimization and is suitable for screening campaigns aimed at identifying inhibitors with novel IP.

Antimicrobial Screening Starting Point in Oxadiazole-Thiophene Hybrid Series

Desai et al. (2014) demonstrated that thiophene-clubbed 1,3,4-oxadiazole derivatives possess measurable antimicrobial activity, with some compounds achieving 2- to 4-fold potency gains over phenyl-based congeners [2]. CAS 1219903-12-4, bearing both the oxadiazole and thiophene moieties connected via a urea linker, is structurally congruent with this validated antimicrobial chemotype and constitutes a logical inclusion in focused library screens against Gram-positive and Gram-negative bacterial panels.

Reference Standard for Analytical Method Development and Quality Control

With a defined molecular formula (C13H10N4O2S), molecular weight (286.31 g/mol), and CAS number [1], this compound can serve as a reference standard for HPLC, LC-MS, or NMR method development aimed at distinguishing it from its regioisomer (CAS 1286721-15-0) and other closely related analogs. For procurement workflows where isomeric purity is critical, the compound's defined identity supports its use as a system suitability or calibration standard.

Quote Request

Request a Quote for 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.